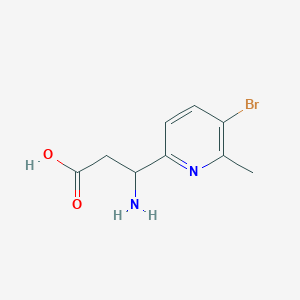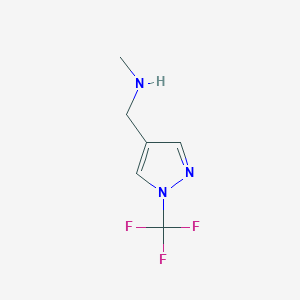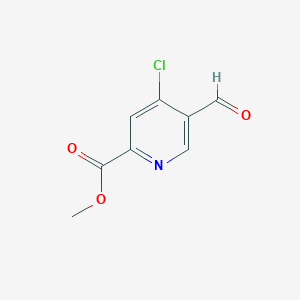
Methyl 4-chloro-5-formylpicolinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-chloro-5-formylpicolinate is an organic compound with the molecular formula C8H6ClNO3 It is a derivative of picolinic acid, characterized by the presence of a chloro group at the 4-position and a formyl group at the 5-position on the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-chloro-5-formylpicolinate typically involves the chlorination of picolinic acid derivatives followed by formylation. One common method starts with 2-picolinic acid, which is treated with thionyl chloride (SOCl2) to generate 4-chloropicolinoyl chloride. This intermediate is then esterified with methanol (MeOH) to produce Methyl 4-chloropicolinate
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include the concentration of reagents, temperature control, and efficient purification techniques to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 4-chloro-5-formylpicolinate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4).
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).
Major Products Formed:
Oxidation: Methyl 4-chloro-5-carboxypicolinate.
Reduction: Methyl 4-chloro-5-hydroxymethylpicolinate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 4-chloro-5-formylpicolinate has diverse applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and as a precursor for bioactive molecules.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism of action of Methyl 4-chloro-5-formylpicolinate involves its interaction with specific molecular targets. The formyl group can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their function. The chloro group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. These properties make it a valuable tool in drug design and development.
Comparación Con Compuestos Similares
Methyl 4-chloro-5-formylpicolinate can be compared with other picolinic acid derivatives:
Methyl 4-chloropicolinate: Lacks the formyl group, making it less reactive in certain chemical transformations.
Methyl 5-formylpicolinate: Lacks the chloro group, which affects its lipophilicity and reactivity.
Methyl 4-formylpicolinate: Lacks the chloro group, resulting in different chemical and biological properties.
The presence of both the chloro and formyl groups in this compound makes it unique, offering a combination of reactivity and lipophilicity that is advantageous in various applications.
Propiedades
Número CAS |
1260664-17-2 |
|---|---|
Fórmula molecular |
C8H6ClNO3 |
Peso molecular |
199.59 g/mol |
Nombre IUPAC |
methyl 4-chloro-5-formylpyridine-2-carboxylate |
InChI |
InChI=1S/C8H6ClNO3/c1-13-8(12)7-2-6(9)5(4-11)3-10-7/h2-4H,1H3 |
Clave InChI |
ZAAVDYASXBGJIJ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=NC=C(C(=C1)Cl)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


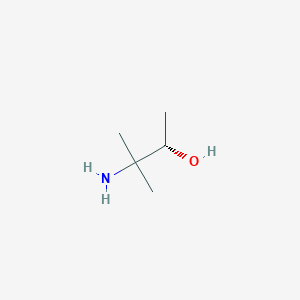
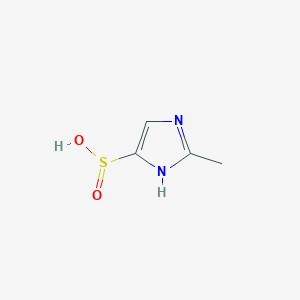
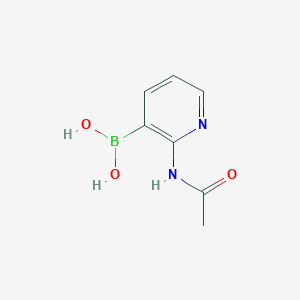
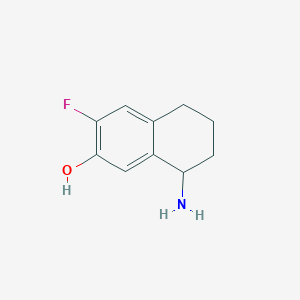
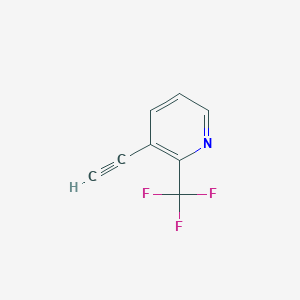
![Bicyclo[5.2.0]nonan-4-one](/img/structure/B12969231.png)
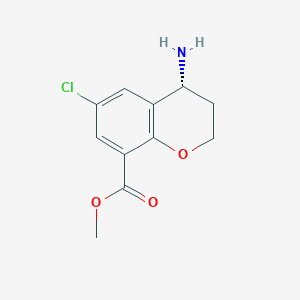
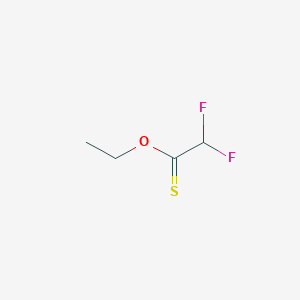
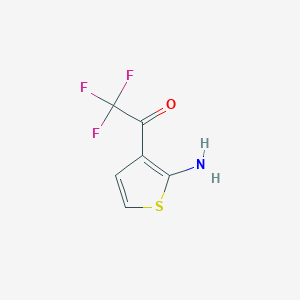
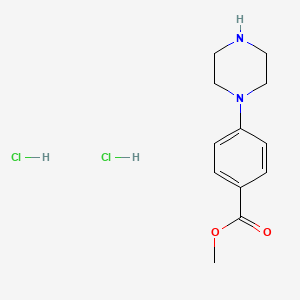
![5-(Difluoromethyl)benzo[b]thiophene](/img/structure/B12969255.png)

